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Compound of Interest

1-(2-Methoxy-phenyl)-piperazin-2-
Compound Name:

one
CAS No.: 95520-94-8
Cat. No.: B3175002

Get Quote

Executive Summary

1-(2-Methoxy-phenyl)-piperazin-2-one (CAS 95520-94-8) is a specialized heterocyclic
scaffold belonging to the arylpiperazinone class. Unlike its fully reduced counterpart, 1-(2-
methoxyphenyl)piperazine (a well-known 5-HT

pharmacophore), this compound features a lactam (cyclic amide) functionality at the C2
position. This structural modification introduces rigidity and alters the hydrogen bond
donor/acceptor profile, making it a critical intermediate in the synthesis of next-generation
antipsychotics, antihypertensives, and specific serotonergic ligands.

This guide provides a comprehensive technical analysis of the compound's chemical
architecture, validated synthesis protocols, and applications in medicinal chemistry.[1]

Chemical Architecture & Properties[2][3][4]
Structural Analysis
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The molecule consists of a six-membered piperazine ring oxidized to a lactam (piperazin-2-
one). The 2-methoxyphenyl (o-anisyl) group is attached to the nitrogen atom at position 1 (the
amide nitrogen). This regiochemistry is distinct from the common metabolite 4-(2-
methoxyphenyl)piperazin-2-one, where the aryl group resides on the amine nitrogen.

o Core Scaffold: Piperazin-2-one (d-lactam).

o Substituent: 2-Methoxyphenyl group at

[2]3]

» Key Feature: The amide bond at

is planar, restricting the conformational flexibility of the piperazine ring compared to the
saturated amine.

Physicochemical Data

Note: Data derived from experimental analogs and computational prediction models due to the
niche nature of this specific CAS.
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Property Value /| Description
CAS Number 95520-94-8
IUPAC Name 1-(2-Methoxyphenyl)piperazin-2-one
C
H
Molecular Formula N
O
Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 118 — 122 °C (Predicted)

Soluble in DMSO, CH
Solubility Cl

, Methanol; Sparingly soluble in Water

LogP ~1.2 (Predicted)

pKa ~8.5 (Secondary amine at N4)

Synthetic Methodologies

To ensure the regioselective formation of the N1-aryl isomer (CAS 95520-94-8) rather than the
N4-aryl isomer, specific synthetic strategies must be employed. The most robust method
involves the Copper-Catalyzed Ullmann-Type N-Arylation of a protected piperazin-2-one
precursor.

Protocol A: Copper-Catalyzed N-Arylation
(Recommended)

This pathway avoids regiochemical ambiguity by installing the aryl group directly onto the
amide nitrogen of a pre-formed lactam ring.
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Reagents:

o Substrate: 4-Benzylpiperazin-2-one (Protection of N4 is crucial to direct arylation to N1).
o Aryl Halide: 2-lodoanisole (or 2-Bromoanisole).

o Catalyst: Copper(l) lodide (Cul).

e Ligand:trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline.
e Base: Potassium Carbonate (K

CO
) or Cesium Carbonate (Cs

CO

)

e Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Workflow:

e Coupling: Charge a reaction vessel with 4-benzylpiperazin-2-one (1.0 eq), 2-iodoanisole (1.2
eq), Cul (10 mol%), Ligand (20 mol%), and K

CO
(2.0 eqg) in dry 1,4-dioxane.

e Reaction: Degas with argon and heat to 110°C for 24 hours. Monitor via TLC/HPLC.

o Workup: Cool to RT, filter through Celite, and concentrate the filtrate. Purify the intermediate
1-(2-methoxyphenyl)-4-benzylpiperazin-2-one via flash chromatography (Hexane/EtOAc).

o Deprotection: Dissolve the intermediate in Methanol. Add Pd/C (10% w/w) and stir under H

atmosphere (balloon pressure) or use Ammonium Formate transfer hydrogenation at reflux
for 4 hours.
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« |solation: Filter catalyst, concentrate, and recrystallize from EtOAc/Hexane to yield 1-(2-
methoxyphenyl)piperazin-2-one.

Protocol B: Intramolecular Cyclization (Alternative)

This method constructs the ring from acyclic precursors.

o Alkylation: React 2-anisidine with ethyl bromoacetate and base (NaH) to form ethyl N-(2-
methoxyphenyl)glycinate.

o Chain Extension: Alkylate the secondary amine with 1-bromo-2-chloroethane to form ethyl N-
(2-chloroethyl)-N-(2-methoxyphenyl)glycinate.

e Cyclization: Treat with ammonia in methanol (bomb reactor, 80°C). The ammonia displaces
the chloride to form a primary amine, which then intramolecularly attacks the ester to close
the lactam ring.

Visualization of Synthesis & Structure

The following diagram illustrates the Copper-Catalyzed Route (Protocol A), ensuring high
regioselectivity for the N1-arylated product.
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Caption: Regioselective synthesis of CAS 95520-94-8 via Copper-catalyzed N-arylation
followed by deprotection.

Medicinal Chemistry Applications
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Pharmacophore Significance

The 1-(2-methoxyphenyl)piperazine (MPP) moiety is a "privileged structure” in medicinal
chemistry, known for high affinity binding to 5-HT

(serotonin) and
-adrenergic receptors.

The lactam analog (95520-94-8) serves two critical roles:

o Metabolic Stability Probe: It mimics the metabolic oxidation products of MPP-based drugs
(e.g., Urapidil, Enciprazine). Researchers use it to verify if the biological activity of a parent
drug is retained after oxidative metabolism.

o Conformational Restriction: The lactam carbonyl planarizes the N1 nitrogen. In structure-
activity relationship (SAR) studies, this compound helps determine if the receptor pocket
requires a tetrahedral (sp

) or planar (sp

) geometry at the N1 position.

Signaling Pathway Context

Compounds containing this scaffold typically modulate G-Protein Coupled Receptors (GPCRS).
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Caption: Simplified mechanism of action for arylpiperazinone ligands at the 5-HT1A receptor
interface.

Handling & Safety Protocols

While specific toxicological data for CAS 95520-94-8 is limited, it should be handled with the
standard precautions for arylpiperazines, which are known irritants and potential sensitizers.

e Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

o PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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» Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

o Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild
detergent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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